L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl-
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Overview
Description
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- is a peptide compound composed of six amino acids: L-serine, L-arginine, L-leucine, L-valine, L-leucine, and L-proline. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and protein synthesis. Each amino acid in this sequence contributes to the overall structure and function of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid (L-proline) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (L-leucine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-valine, L-leucine, L-arginine, L-serine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine and serine residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can lead to the formation of citrulline, while reduction can break disulfide bonds, altering the peptide’s structure.
Scientific Research Applications
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- has various scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the arginine residue may interact with nitric oxide synthase, influencing nitric oxide production and vascular function.
Comparison with Similar Compounds
Similar Compounds
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-phenylalanine: Similar structure but with phenylalanine instead of proline.
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-tyrosine: Similar structure but with tyrosine instead of proline.
Uniqueness
L-Serine, L-arginyl-L-leucyl-L-valyl-L-leucyl-L-prolyl- is unique due to the presence of proline, which introduces a kink in the peptide chain, affecting its overall conformation and biological activity. This structural feature can influence the peptide’s binding affinity and specificity for its molecular targets.
Properties
CAS No. |
618856-88-5 |
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Molecular Formula |
C31H57N9O8 |
Molecular Weight |
683.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C31H57N9O8/c1-16(2)13-20(36-25(42)19(32)9-7-11-35-31(33)34)26(43)39-24(18(5)6)28(45)37-21(14-17(3)4)29(46)40-12-8-10-23(40)27(44)38-22(15-41)30(47)48/h16-24,41H,7-15,32H2,1-6H3,(H,36,42)(H,37,45)(H,38,44)(H,39,43)(H,47,48)(H4,33,34,35)/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
MRGCGLQPFRNMCI-BTNSXGMBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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